molecular formula C11H18ClN3O2 B2393388 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride CAS No. 2307552-75-4

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Cat. No.: B2393388
CAS No.: 2307552-75-4
M. Wt: 259.73
InChI Key: ACYYKIGJBWVATD-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is a chemical compound with the molecular formula C11H17N3O2·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride typically involves the condensation of 3-methyluracil with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is often purified through crystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4-dione;hydrochloride
  • 3-Methyl-1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione;hydrochloride

Uniqueness

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2307552-75-4

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-13-10(15)4-7-14(11(13)16)8-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6,8H2,1H3;1H

InChI Key

ACYYKIGJBWVATD-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl

solubility

not available

Origin of Product

United States

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